molecular formula C27H26ClN3O3S B2531705 N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 851715-50-9

N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No. B2531705
CAS RN: 851715-50-9
M. Wt: 508.03
InChI Key: ZDDLZBOXYJCLLV-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up to more complex structures. For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as amide bond formation, aromatic substitution, and the introduction of a thioether linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These analyses provide detailed information on bond lengths, bond angles, and the overall three-dimensional conformation of the molecules. The compound would likely exhibit a complex structure with multiple aromatic systems and a flexible ethyl linker, which could be analyzed similarly to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions, including intermolecular hydrogen bonding and interactions with biological targets . The compound , with its benzamide moiety and potential for hydrogen bonding, could similarly engage in specific interactions with biological macromolecules, which could be critical for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of chloro, methoxy, and amide groups can affect the compound's solubility, lipophilicity, and overall stability . The compound would likely have moderate solubility in organic solvents and could be designed to have specific physicochemical properties that facilitate its interaction with biological targets.

Biological Activity

While the compound is not directly discussed in the provided papers, related compounds have shown promising biological activities, such as inhibition of cancer cell proliferation . The presence of an indole moiety, similar to that in the compound , is often associated with biological activity, suggesting that the compound could have potential as a therapeutic agent. Molecular docking studies could be used to predict its interaction with specific proteins, as has been done for similar compounds .

Scientific Research Applications

Transformation and Excretion in Biological Systems

The study on the transformation of metoclopramide in rabbits provides insight into how similar compounds might be metabolized and excreted in biological systems. This research highlights the importance of understanding the metabolic pathways and transformation products of pharmaceutical compounds for safety and efficacy assessment (Arita et al., 1970).

Molecular Structure and Intermolecular Interactions

Research on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the significance of intermolecular interactions and their effects on molecular geometry, which is crucial for designing drugs with desired properties and activities (Karabulut et al., 2014).

Synthesis and Antimicrobial Screening

The synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiazole ring illustrate the potential for creating new therapeutic agents against bacterial and fungal infections. Such studies underscore the ongoing need for new antimicrobials in the face of rising resistance (Desai et al., 2013).

Bactericidal Activity Against MRSA

Investigations into the bactericidal activity of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate the application of similar compounds in addressing antibiotic resistance, a critical issue in contemporary medicine (Zadrazilova et al., 2015).

properties

IUPAC Name

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-18-7-9-19(10-8-18)27(33)29-13-14-31-16-25(21-5-3-4-6-23(21)31)35-17-26(32)30-22-15-20(28)11-12-24(22)34-2/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLZBOXYJCLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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